molecular formula C14H13Cl2N5O2 B2934650 N'-(2-amino-4-methoxypyridine-3-carboximidoyl)-2,4-dichlorobenzohydrazide CAS No. 338773-80-1

N'-(2-amino-4-methoxypyridine-3-carboximidoyl)-2,4-dichlorobenzohydrazide

Cat. No.: B2934650
CAS No.: 338773-80-1
M. Wt: 354.19
InChI Key: LLOCKOHFVFMXKI-UHFFFAOYSA-N
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Description

N'-(2-amino-4-methoxypyridine-3-carboximidoyl)-2,4-dichlorobenzohydrazide is a chemical compound with the molecular formula C14H13Cl2N5O2 and a molecular weight of 354.19 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions involving the starting materials 2-amino-4-methoxypyridine and 2,4-dichlorobenzohydrazide. The reaction typically involves the formation of an intermediate hydrazone followed by cyclization under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a scalable synthetic route that ensures high purity and yield. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: N'-(2-amino-4-methoxypyridine-3-carboximidoyl)-2,4-dichlorobenzohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is utilized to study enzyme inhibition and receptor binding. It has shown potential as a lead compound for the development of new drugs.

Medicine: The compound has been investigated for its therapeutic properties, including its potential use as an anti-inflammatory and analgesic agent. It is also being explored for its role in treating various diseases.

Industry: In the industrial sector, N'-(2-amino-4-methoxypyridine-3-carboximidoyl)-2,4-dichlorobenzohydrazide is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to the modulation of biological processes. The exact mechanism of action may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 2-Amino-4-methylpyridine

  • 2-Amino-3-methylpyridine

  • 2,4-Dichlorobenzohydrazide

Uniqueness: . Its ability to undergo diverse chemical reactions and its role as an intermediate in drug synthesis make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

N-[(Z)-[amino-(2-amino-4-methoxypyridin-3-yl)methylidene]amino]-2,4-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N5O2/c1-23-10-4-5-19-12(17)11(10)13(18)20-21-14(22)8-3-2-7(15)6-9(8)16/h2-6H,1H3,(H2,17,19)(H2,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOCKOHFVFMXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)N)C(=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=NC=C1)N)/C(=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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